2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride
CAS No.: 42036-65-7
Cat. No.: VC21131453
Molecular Formula: C9H18ClNO
Molecular Weight: 191.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42036-65-7 |
---|---|
Molecular Formula | C9H18ClNO |
Molecular Weight | 191.7 g/mol |
IUPAC Name | 2-[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride |
Standard InChI | InChI=1S/C9H17NO.ClH/c1-10(2)7-8-5-3-4-6-9(8)11;/h8H,3-7H2,1-2H3;1H |
Standard InChI Key | CLVHTSWMNNSUSH-UHFFFAOYSA-N |
SMILES | CN(C)CC1CCCCC1=O.Cl |
Canonical SMILES | C[NH+](C)CC1CCCCC1=O.[Cl-] |
Introduction
Chemical Identity and Properties
Basic Information
2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride is a cyclohexanone derivative with a dimethylaminomethyl substituent at the 2-position, existing as the hydrochloride salt. The compound has the following identity parameters:
Parameter | Value |
---|---|
CAS Number | 42036-65-7 |
Molecular Formula | C₉H₁₈ClNO |
Molecular Weight | 191.7 g/mol |
IUPAC Name | hydrogen 2-[(dimethylamino)methyl]cyclohexan-1-one chloride |
MDL Number | MFCD00102580 |
The compound is also known by several synonyms including Tramadol EP Impurity E, Tramadol Impurity E HCl, and Tramadol Related Compound B .
Physical and Chemical Properties
The physical and chemical properties of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride are summarized in the following table:
Property | Value |
---|---|
Physical Form | White crystalline powder |
Melting Point | 147-151°C |
Boiling Point | 222.3°C at 760 mmHg |
Density | 0.944 g/cm³ |
Flash Point | 70.2°C |
Storage Temperature | 2-8°C |
Water Solubility | Soluble |
Other Solubilities | Slightly soluble in chloroform, DMSO, and methanol |
The compound exists as a white crystalline powder that is readily soluble in water and has varying degrees of solubility in organic solvents .
Structural Information
The structural characteristics of the compound can be represented by the following identifiers:
Identifier | Value |
---|---|
InChI | InChI=1S/C9H17NO.ClH/c1-10(2)7-8-5-3-4-6-9(8)11;/h8H,3-7H2,1-2H3;1H |
InChIKey | CLVHTSWMNNSUSH-UHFFFAOYSA-N |
SMILES | C1(CN(C)C)CCCCC1=O.Cl |
The structure features a cyclohexanone ring with a dimethylaminomethyl substituent at the 2-position, with the nitrogen atom protonated and associated with a chloride counter-ion in the salt form .
Synthesis and Preparation
Mannich Reaction
The primary method for synthesizing 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride is through the Mannich reaction, which involves the condensation of cyclohexanone, formaldehyde (typically as paraformaldehyde), and dimethylammonium chloride in the presence of an acid catalyst .
The reaction scheme can be represented as follows:
Cyclohexanone + Paraformaldehyde + Dimethylammonium chloride → 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride
Detailed Synthesis Protocol
The synthesis is typically performed under the following conditions:
Parameter | Small Scale (10 mmol) | Large Scale (100 mmol) |
---|---|---|
Cyclohexanone | 0.982 g (1.03 mL) | 9.82 g (10.3 mL) |
Paraformaldehyde | 0.360 g | 3.60 g |
Dimethylammonium chloride | 0.816 g | 8.16 g |
Ethanol | 4 mL | 4 mL (initial) |
Concentrated HCl | 2 drops | 0.4 mL |
Reaction Time | 4 hours | 4 hours |
Reaction Temperature | Reflux | Reflux |
The reaction procedure involves the following steps:
-
Combine cyclohexanone, paraformaldehyde, and dimethylammonium chloride in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Add concentrated hydrochloric acid and ethanol.
-
Heat the mixture under reflux with stirring for 4 hours.
-
Filter the hot solution and evaporate the solvent using a rotary evaporator.
-
Dissolve the residue in hot ethanol and add acetone at room temperature to induce crystallization.
-
Complete crystallization by storing in a freezer compartment overnight.
-
Collect the crystallized product by filtration and dry in a desiccator over silica gel .
Yield and Purification
The synthesis typically yields the following results:
Scale | Crude Yield | Purified Yield | Melting Point |
---|---|---|---|
10 mmol | 1.64 g | 1.45 g (76%) | 157-158°C |
100 mmol | 15.6 g | 14.7 g (77%) | 156-157°C |
For purification, the crude product is recrystallized by dissolving in hot ethanol followed by the addition of acetone at room temperature. The purity of commercially available 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride is typically 98% or higher .
Applications and Uses
Pharmaceutical Intermediate
The primary application of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride is as a key intermediate in the synthesis of tramadol hydrochloride, a centrally acting analgesic that was approved by the FDA in 1995. Tramadol is widely used for the treatment of moderate to severe pain.
Analytical Standard
The compound serves as an important analytical standard in pharmaceutical quality control, particularly for the identification and quantification of impurities in tramadol formulations. It is listed as "Tramadol Related Compound B" in pharmacopeial standards .
Research Applications
In research settings, 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride is used as a model compound for studying Mannich reactions and as a building block for the synthesis of more complex molecular structures .
Analytical Characterization
Identification Methods
Several analytical techniques are employed for the identification and characterization of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride:
Technique | Application |
---|---|
Infrared Spectroscopy | Structure confirmation |
High-Performance Liquid Chromatography (HPLC) | Purity determination |
Nuclear Magnetic Resonance (NMR) | Structural elucidation |
Mass Spectrometry | Molecular weight confirmation |
For quality control purposes, the compound is typically analyzed using infrared spectroscopy to confirm its identity and titration with perchloric acid to determine its purity .
Quantification Methods
For quantitative analysis, the compound can be derivatized with 2,4-dinitrophenylhydrazine (2,4-DNPH) and then analyzed using reversed-phase HPLC. This method allows for the sensitive detection and quantification of the compound, particularly when assessing its presence as an impurity in pharmaceutical formulations.
Category | Information |
---|---|
GHS Symbols | GHS05, GHS07 |
Signal Word | Danger |
Hazard Statements | H315-H318-H335 |
Precautionary Statements | P280-P305 + P351 + P338 + P310 |
Safety Phrases | S24/25 |
These classifications indicate that the compound can cause skin irritation, serious eye damage, and respiratory irritation .
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